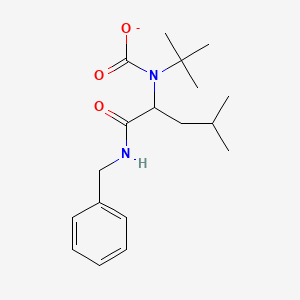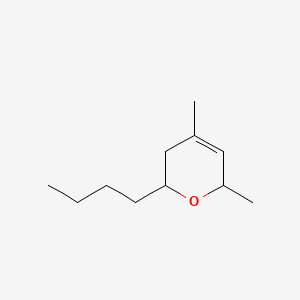
((2,6-Dibromo-4-methylphenoxy)methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H12Br2O2 It is characterized by the presence of an oxirane ring (epoxide) and a dibromo-substituted phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dibromo-4-methylphenoxy)methyl]oxirane typically involves the reaction of 2,6-dibromo-4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: A polar aprotic solvent such as dimethylformamide (DMF)
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms or the oxirane ring, leading to debromination or ring-opening.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures (25-50°C) and solvents such as ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives with various functional groups.
Oxidation: Diols or other oxidized phenoxy compounds.
Reduction: Debrominated or ring-opened products.
Aplicaciones Científicas De Investigación
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty polymers and resins due to its reactive oxirane ring.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-dibromo-4-methylphenoxy)methyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring is particularly reactive, allowing the compound to interact with various biological and chemical targets. This reactivity underlies its potential biological activity and utility in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,6-Dibromo-4-methoxyphenoxy)methyl]oxirane
- 2-[(2,6-Dibromo-4-ethylphenoxy)methyl]oxirane
- 2-[(2,6-Dibromo-4-chlorophenoxy)methyl]oxirane
Uniqueness
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane is unique due to its specific substitution pattern on the phenoxy group, which influences its reactivity and potential applications. The presence of two bromine atoms and a methyl group provides distinct electronic and steric properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
22421-59-6 |
|---|---|
Fórmula molecular |
C10H10Br2O2 |
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
2-[(2,6-dibromo-4-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-2-8(11)10(9(12)3-6)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3 |
Clave InChI |
XWEPFVUYXGEZOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)OCC2CO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


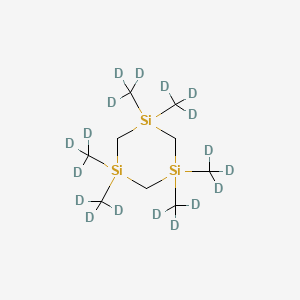
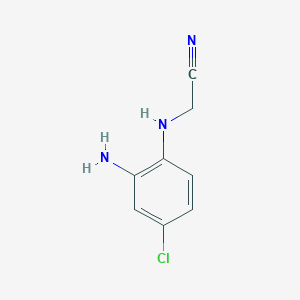
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
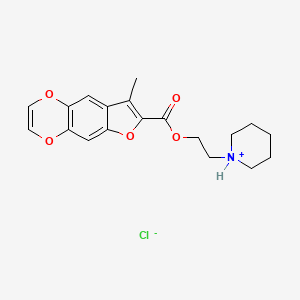
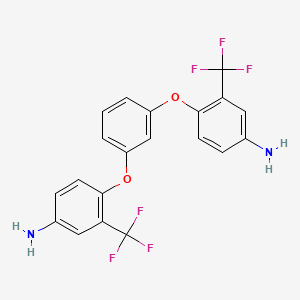

![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)

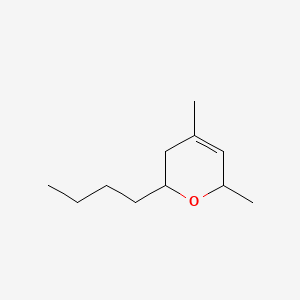
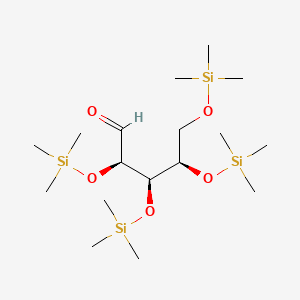
![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
